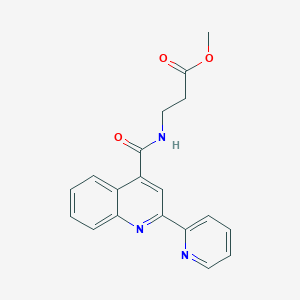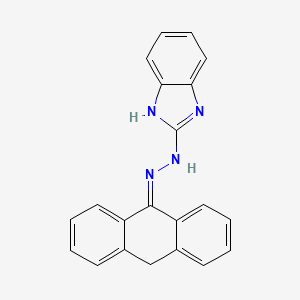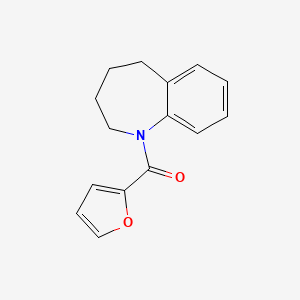
Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate is not fully understood, but it is believed to involve its interactions with various biological targets, including enzymes, receptors, and proteins. It may act as an inhibitor or modulator of these targets, leading to changes in cellular processes and functions.
Biochemical and Physiological Effects:
Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the activity of enzymes and proteins. In vivo studies have shown its potential as a therapeutic agent for the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate has several advantages for lab experiments, including its stability, ease of synthesis, and versatility. However, it also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate. One potential direction is the development of more efficient and scalable synthesis methods for the compound. Another direction is the investigation of its interactions with specific biological targets and the development of more potent and selective inhibitors. Additionally, its potential applications in materials science and other fields warrant further exploration.
Méthodes De Synthèse
Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate can be synthesized through a multi-step process involving the reaction of 2-amino-4-(pyridin-2-yl)quinoline with acryloyl chloride, followed by the reaction of the resulting intermediate with methylamine and propanoic acid. The final product can be obtained through purification and isolation techniques.
Applications De Recherche Scientifique
Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties. In biochemistry, it has been studied for its interactions with proteins and enzymes.
Propriétés
IUPAC Name |
methyl 3-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-25-18(23)9-11-21-19(24)14-12-17(16-8-4-5-10-20-16)22-15-7-3-2-6-13(14)15/h2-8,10,12H,9,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRGIJCSSHBUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)

![3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)
![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)

![N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7513847.png)
![methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7513850.png)
![Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513864.png)
![Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513871.png)
